Near-Equipotent β-Antagonism vs. Propranolol
The β‑adrenergic antagonist potency of 7‑hydroxypropranolol (1f) is virtually identical to that of propranolol. In anesthetized dogs, the composite relative potency (mean of pA₂ values for heart rate, contractile force, and vasodilation) was 0.95 relative to propranolol (1.00) [1]. This contrasts sharply with other regioisomers: 4‑hydroxypropranolol (1c) shows a relative potency of 0.77, 5‑hydroxypropranolol (1d) 0.56, and 8‑hydroxypropranolol (1g) only 0.06 [1].
| Evidence Dimension | Composite β‑adrenergic antagonist potency (mean relative potency derived from pA₂ values for heart rate, contractile force, and isoproterenol‑induced vasodilation) |
|---|---|
| Target Compound Data | 0.95 relative to propranolol (= 1.00) |
| Comparator Or Baseline | Propranolol = 1.00; 4‑OH‑propranolol (1c) = 0.77; 5‑OH‑propranolol (1d) = 0.56; 6‑OH‑propranolol (1e) = 3.82; 8‑OH‑propranolol (1g) = 0.06 |
| Quantified Difference | 7‑OHP is 5 % less potent than propranolol but 1.23‑fold more potent than 4‑OHP, 1.70‑fold more potent than 5‑OHP, and 15.8‑fold more potent than 8‑OHP. |
| Conditions | Anesthetized dog model; isoproterenol‑induced increases in heart rate and contractile force; n = 4 per group [1] |
Why This Matters
Researchers requiring a β‑antagonist with nearly identical potency to propranolol but with a differentiating metabolic or vasodilator profile should select 7‑OHP over 4‑OHP or 5‑OHP, which are significantly less potent β‑blockers.
- [1] Oatis, J. E., Jr.; Russell, M. P.; Knapp, D. R.; Walle, T. Ring‑hydroxylated propranolol: synthesis and β‑receptor antagonist and vasodilating activities of the seven isomers. J. Med. Chem. 1981, 24 (3), 309–314. DOI: 10.1021/jm00135a014. View Source
